![molecular formula C15H26O3 B161203 6-epi-Albrassitriol CAS No. 178456-58-1](/img/structure/B161203.png)
6-epi-Albrassitriol
Overview
Description
6-epi-Albrassitriol is a natural product derived from Aspergillus sp . It has a molecular formula of C15H26O3 and a molecular weight of 254.37 g/mol . It is a type of sesquiterpenoid and is usually available in powder form .
Synthesis Analysis
The synthesis of 6-epi-Albrassitriol has been carried out starting from an easily available labdane diterpenoid, (+)-larixol . In a two-step procedure, (+)-larixol was converted into 14,15-bisnorlab-7-ene-6,13-dione, which was then submitted to a Norrish type II photochemical degradation yielding drim-7,9(11)-diene-6-one . This compound was treated with OsO4, leading selectively to the formation of drim-7-ene-9,11-diol-6-one . The same compound was obtained by selective epoxidation of the C(9)C(11) double bond in drim-7,9(11)-diene-6-one with monoperphtalic acid . Reduction of the C6-carbonyl group in drim-7-ene-9,11-diol-6-one with LiAlH4 afforded 6-epi-Albrassitriol .Molecular Structure Analysis
The molecular structure of 6-epi-Albrassitriol consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact mass is 254.188202 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-epi-Albrassitriol include a Norrish type II photochemical degradation, selective epoxidation, and reduction .Physical And Chemical Properties Analysis
6-epi-Albrassitriol is a powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 387.5±42.0 °C at 760 mmHg, and a flash point of 178.3±22.5 °C . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis from Larixol : A study detailed the novel synthesis of 6-epi-Albrassitriol from larixol, a readily available labdane diterpenoid. This synthesis involved a series of chemical transformations leading to drim-7-ene-9α,11-diol-6-one, from which 6-epi-Albrassitriol was derived (Vlad et al., 2013).
- Transformation of Larixol : Another study focused on transforming the side chain of larixol to a functionalized one-carbon moiety, leading to the synthesis of drimanes including 6-epi-Albrassitriol (Lagnel et al., 2000).
properties
IUPAC Name |
(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-PAPYEOQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-epi-Albrassitriol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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